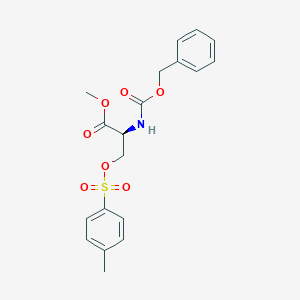

Z-Ser(Tos)-Ome

Description

Properties

IUPAC Name |

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGXRGXCDVQIKS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Ser(Tos)-Ome chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ser(Tos)-OMe, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a protected amino acid derivative of serine. In this derivative, the amino group is protected by a benzyloxycarbonyl (Z) group, the hydroxyl group is converted to a tosylate (Tos) ester, and the carboxyl group is esterified as a methyl ester (OMe). This trifunctional protection strategy makes this compound a valuable building block in peptide synthesis and medicinal chemistry, allowing for selective modification at other positions of a peptide chain. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest potential roles as an intermediate in the synthesis of bioactive peptides and as a research tool for studying serine-dependent biological processes. Amino acid derivatives, in general, have been explored for their potential ergogenic effects, influencing anabolic hormone secretion and providing fuel during exercise[1].

Chemical Structure and Properties

The chemical structure of this compound features a chiral center at the alpha-carbon, inheriting the L-configuration from the parent amino acid, L-serine. The key functional groups, the Z-group, the tosylate group, and the methyl ester, impart specific chemical properties that are crucial for its application in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester |

| CAS Number | 1492-52-0[1][2][3] | Not available |

| Molecular Formula | C19H21NO7S[2] | C13H17NO7S[4] |

| Molecular Weight | 407.44 g/mol [3] | 335.34 g/mol [4] |

| Appearance | White to off-white solid (predicted) | Viscous colorless oil[4] |

| Melting Point | Not available | Not available |

| Optical Rotation | Not available | [α]D20 +5.0 (c 0.30, CHCl3)[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Dichloromethane, Ethyl Acetate |

Table 2: Spectroscopic Data of a Closely Related Compound: N-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 - 7.30 (m, 5 H), 5.61 (d, J = 6.0 Hz, 1 H), 5.11 (s, 2 H), 4.50 (m, 1 H), 4.28 (m, 2 H), 3.76 (s, 3 H), 2.96 (s, 3 H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 173.73, 171.86, 155.93, 135.97, 128.55, 128.29, 128.12, 67.21, 65.69, 52.76, 50.76, 37.14 | [4] |

| IR (KBr) | νmax: 3327.6, 2940.0, 1696.1, 1538.0, 1341.3, 1172.5, 1005.7, 740.5 cm⁻¹ | [4] |

| ESI-MS (+VE) | m/z: 368.0 (M + Na)⁺ | [4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound would likely proceed in a multi-step fashion starting from L-serine.

-

Esterification of L-Serine: The carboxyl group of L-serine is first protected as a methyl ester. A common method involves reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane[5][6]. This yields L-serine methyl ester hydrochloride.

-

N-protection with Z-group: The amino group of L-serine methyl ester is then protected with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting the amino acid ester with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dioxane or a biphasic system[7]. This step yields Z-Ser-OMe.

-

O-Tosylation: The final step is the tosylation of the hydroxyl group. Z-Ser-OMe is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane at low temperature[8].

Caption: Proposed synthetic workflow for this compound.

Purification

Purification of the final product would likely involve standard techniques of organic synthesis. After the reaction is complete, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

HPLC Analysis

The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used for protected amino acids. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape. Enantiomeric purity can be determined using a chiral stationary phase, such as a cellulose-based column[9].

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are scarce in the available literature. Its primary role is likely as a synthetic intermediate. However, the parent molecule, L-serine, is a crucial amino acid with diverse biological functions.

L-serine is a non-essential amino acid that can be synthesized in the body and plays a central role in various metabolic pathways[10]. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and purines[11][12]. In the nervous system, L-serine is a precursor to the neuromodulator D-serine and has been investigated for its neuroprotective effects[][14]. L-serine has been shown to promote the survival, proliferation, and differentiation of neural stem cells, potentially through the activation of the PI3K/Akt/mTOR pathway[12]. Furthermore, serine and its derivatives are involved in maintaining cellular integrity and supporting proper cell signaling[].

Given that this compound is a protected form of serine, it is unlikely to be biologically active in this form. The protecting groups would need to be removed for it to participate in biological pathways. However, as a research chemical, it could be used in studies where controlled release or delivery of a serine derivative is desired. The tosyl group is a good leaving group, which could potentially allow for the molecule to act as an alkylating agent in certain contexts, though this has not been reported.

Caption: Key biological roles of the parent amino acid, L-serine.

Conclusion

This compound is a valuable, fully protected serine derivative for applications in organic synthesis, particularly in the field of peptide chemistry. While its direct biological effects have not been extensively studied, its structure allows for its use as a versatile building block for the creation of more complex molecules with potential therapeutic applications. Further research is needed to explore any intrinsic biological activity of this compound and its potential involvement in cellular signaling pathways following deprotection. The data and protocols presented in this guide, based on available information for the compound and its close analogs, provide a foundational resource for researchers working with this molecule.

References

- 1. This compound | CAS#:1492-52-0 | Chemsrc [chemsrc.com]

- 2. pschemicals.com [pschemicals.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Serine: A Technical Guide to the Mechanism of Z-Ser(Tos)-Ome in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic deployment of protecting groups is paramount to achieving target peptides with high fidelity and yield. Among the arsenal of protected amino acids, Z-Ser(Tos)-Ome stands as a notable building block, particularly in solution-phase peptide synthesis. This in-depth technical guide elucidates the mechanism of action of this compound in peptide coupling, offering a comprehensive resource on its core function, experimental protocols, and the critical role of its constituent protecting groups.

Core Principles: The Tripartite Protection Strategy of this compound

This compound, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, incorporates a tripartite protection strategy to ensure regioselective peptide bond formation. Each component plays a distinct and crucial role:

-

Z (Benzyloxycarbonyl) Group: This urethane-type protecting group shields the α-amino terminus of the serine residue.[1] Its stability under both mildly acidic and basic conditions makes it an excellent choice for solution-phase synthesis, offering orthogonality to other protecting groups.[2] The Z-group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).[1]

-

Tos (Tosyl) Group: The p-toluenesulfonyl group serves as a robust protecting group for the hydroxyl (-OH) functionality of the serine side chain.[3] The nucleophilic nature of the serine hydroxyl group necessitates protection to prevent undesirable side reactions, such as O-acylation, which would lead to the formation of branched peptide impurities.[4] The tosyl group is stable under the conditions used for peptide coupling and Z-group removal by hydrogenation.[5]

-

Ome (Methyl Ester) Group: The methyl ester protects the C-terminal carboxylic acid.[6] This protection prevents the carboxyl group from participating in unwanted reactions. Critically, for this compound to be utilized as the N-terminal residue in a peptide coupling reaction, this methyl ester must first be removed to generate the free carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis.[7][8]

Mechanism of Action in Peptide Coupling

The "action" of this compound in a peptide coupling reaction is contingent on its role as either the N-terminal or C-terminal residue. This guide will focus on its more common application as the N-terminal component, which requires the activation of its carboxyl group.

Prerequisite Step: Saponification

Before this compound can be coupled to the N-terminus of another amino acid or peptide, its C-terminal methyl ester must be hydrolyzed to the free carboxylic acid, yielding Z-Ser(Tos)-OH. This is a critical prerequisite for the subsequent activation and coupling steps. The saponification is typically carried out using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[7][8]

The Carbodiimide-Mediated Coupling Mechanism

Once Z-Ser(Tos)-OH is obtained, the peptide bond is formed through a condensation reaction with the free amino group of a C-terminally protected amino acid (H-Xaa-OR). This reaction is not spontaneous and requires the activation of the carboxylic acid of Z-Ser(Tos)-OH. A widely used method for this activation involves carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[9][10]

The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of Z-Ser(Tos)-OH reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[11]

-

Formation of the Active Ester: The O-acylisourea intermediate is susceptible to racemization. To suppress this side reaction, an additive such as HOBt is used.[10] HOBt rapidly reacts with the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[9]

-

Nucleophilic Attack and Peptide Bond Formation: The free amino group of the C-terminal amino acid ester (H-Xaa-OR) then acts as a nucleophile, attacking the carbonyl carbon of the OBt active ester. This results in the formation of the desired peptide bond and the release of HOBt.

-

Byproduct Formation: The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[9]

Data Presentation

While specific quantitative data for the coupling of Z-Ser(Tos)-OH is not extensively reported in recent literature, the following table provides representative data for the coupling of Z-protected amino acids using various common coupling reagents. These values serve as a general guide for expected performance.

| Coupling Reagent/Additive | Typical Yield (%) | Racemization Potential | Notes |

| DCC/HOBt | 80-95 | Low | A standard and cost-effective method. DCU byproduct is insoluble.[12] |

| EDC/HOBt | 80-95 | Low | Water-soluble carbodiimide and byproduct, simplifying workup.[4] |

| PyBOP | 85-98 | Low | High coupling efficiency, particularly for sterically hindered amino acids.[4] |

| HATU | 90-99 | Very Low | Highly efficient uronium salt-based reagent, known for suppressing racemization. |

Note: Actual yields and racemization levels are highly dependent on the specific amino acid sequence, reaction conditions (solvent, temperature, stoichiometry), and purification methods.

Experimental Protocols

The following protocols provide a detailed methodology for the saponification of this compound and the subsequent coupling to form a dipeptide.

Protocol 1: Saponification of this compound to Z-Ser(Tos)-OH

Materials:

-

This compound

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1 M NaOH (1.1 equivalents) dropwise while stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Add water to the residue and wash with a non-polar solvent like hexanes to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product, Z-Ser(Tos)-OH, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield the crude Z-Ser(Tos)-OH, which can be purified by crystallization or used directly in the next step.

Protocol 2: Solution-Phase Coupling of Z-Ser(Tos)-OH with an Amino Acid Ester

Materials:

-

Z-Ser(Tos)-OH (from Protocol 1)

-

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1 equivalent)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA) (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C and add NMM (1 equivalent) dropwise. Stir for 20-30 minutes at 0°C.

-

Activation of Z-Ser(Tos)-OH: In a separate flask, dissolve Z-Ser(Tos)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Coupling Reaction:

-

To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the activation mixture for 15-20 minutes at 0°C.

-

Add the neutralized amino acid ester solution from step 1 to the activation mixture.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude protected dipeptide can be purified by silica gel column chromatography.

-

Conclusion

This compound is a strategically protected serine derivative that serves as a valuable building block in peptide synthesis. Its mechanism of action in peptide coupling, when used as an N-terminal component, hinges on a critical initial saponification step to unmask the carboxylic acid. The subsequent carbodiimide-mediated activation, in the presence of racemization-suppressing additives like HOBt, allows for efficient and stereochemically controlled peptide bond formation. A thorough understanding of these mechanisms and adherence to detailed experimental protocols are essential for researchers to successfully incorporate this versatile building block into complex peptide targets, advancing the frontiers of drug discovery and development.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Z-Ser(Tos)-OMe (CAS Number: 1492-52-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Ser(Tos)-OMe, a key serine derivative utilized in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document consolidates available data on its chemical and physical properties, provides a general synthesis pathway, and outlines its application in solid-phase peptide synthesis.

Core Chemical Information

This compound, with the CAS number 1492-52-0, is a protected amino acid derivative. The "Z" group (benzyloxycarbonyl) protects the amine, the methyl ester (-OMe) protects the carboxylic acid, and the tosyl (Tos) group protects the hydroxyl side chain of the serine residue. This strategic protection makes it a valuable building block in the controlled, stepwise synthesis of peptides and other complex molecules.[1][2]

Chemical Structure and Identifiers

-

IUPAC Name: (S)-methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate[2]

-

Synonyms: Z-Ser(Tos)-OCH3, Z-Serine(Tos)-OMe, Cbz-O-4-toluenesulfonyl-L-serine methyl ester, N-alpha-Carbobenzoxy-O-tosyl-L-serine methyl ester, N-Benzyloxycarbonyl-O-(p-toluenesulfonyl)-L-serine methyl ester[2]

-

Molecular Weight: 407.44 g/mol [3]

-

Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2[4]

-

InChI Key: VHGXRGXCDVQIKS-KRWDZBQOSA-N[4]

Physicochemical Properties

| Property | Value (for Boc-Ser(Tos)-OMe) | Reference |

| Melting Point | 74-75 °C | [5] |

| Boiling Point | 520 °C at 760 mmHg | [5] |

| Density | 1.236 g/cm³ | [5] |

This compound is described as a powder and is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][6] For long-term stability, it should be stored in a dry environment at 2-8°C.[3]

Synthesis and Manufacturing

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly documented, the synthetic route can be inferred from its precursors. The synthesis involves the protection of the amine and carboxyl groups of L-serine, followed by the tosylation of the hydroxyl side chain.

General Synthetic Pathway

The synthesis of this compound typically starts from L-serine. The amine group is first protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate. The carboxylic acid is then esterified to a methyl ester. Finally, the hydroxyl group of the serine side chain is tosylated using tosyl chloride.

Caption: General synthetic pathway for this compound.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The protecting groups allow for the sequential and controlled addition of amino acids to a growing peptide chain attached to a solid support.

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Z-protected amino acid like this compound in SPPS involves several key steps:

-

Deprotection: The N-terminal protecting group of the resin-bound peptide is removed.

-

Activation: The carboxylic acid of the incoming amino acid (in this case, this compound, though typically the free acid Z-Ser(Tos)-OH would be used) is activated using a coupling reagent.

-

Coupling: The activated amino acid is coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: Excess reagents are washed away.

This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: General workflow for Solid-Phase Peptide Synthesis.

Role in Drug Development and Research

Protected amino acids like this compound are fundamental intermediates in the synthesis of peptide-based therapeutics and other complex organic molecules. The ability to introduce a serine residue with its hydroxyl group temporarily protected as a tosylate is crucial for preventing unwanted side reactions during synthesis. While specific examples of marketed drugs synthesized using this compound are not readily found in public literature, its utility lies in the early stages of drug discovery and development for creating novel peptide candidates. The general class of amino acid derivatives has been noted for potential applications as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise, though specific biological activities for this compound have not been detailed.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized chemical reagent with significant applications in synthetic chemistry, particularly for researchers and professionals in peptide synthesis and drug development. Its trifunctional protecting group strategy allows for the precise incorporation of serine into complex molecular architectures. While detailed public data on its specific properties and reaction protocols are limited, its structural features and role as a synthetic building block are well-established within the scientific community. Further research and publication of its use in specific synthetic campaigns would be beneficial for the broader scientific community.

References

- 1. This compound | CAS#:1492-52-0 | Chemsrc [chemsrc.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1492-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Creative Peptides [creative-peptides.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 1492-52-0 [m.chemicalbook.com]

Physical and chemical properties of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, a key intermediate in peptide synthesis and the development of complex pharmaceutical agents. Due to the limited availability of direct experimental data for the title compound, this guide also details the properties of its immediate precursor, N-Benzyloxycarbonyl-L-serine methyl ester, and provides analogous data from closely related compounds to offer a thorough understanding of its expected characteristics.

Introduction

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a protected amino acid derivative designed for use in organic synthesis, particularly in the construction of peptides and other complex molecules. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the tosyl (Ts) group activates the hydroxyl group of the serine side chain, making it an excellent leaving group for nucleophilic substitution reactions. The methyl ester protects the carboxylic acid moiety. This trifunctional protection scheme allows for precise and sequential chemical modifications, a critical aspect of modern drug development and chemical biology.

Physicochemical Properties

Quantitative data for N-Benzyloxycarbonyl-L-serine methyl ester and its precursor are summarized below. Data for the N-Boc analogue of the title compound is also provided for comparative purposes.

Table 1: Physical and Chemical Properties of N-Benzyloxycarbonyl-L-serine Methyl Ester and Related Compounds

| Property | N-Benzyloxycarbonyl-L-serine methyl ester | N-tert-butoxycarbonyl-O-tosyl-L-serine methyl ester (Analogue) |

| Synonyms | N-Cbz-L-serine methyl ester, Z-Ser-OMe | Boc-Ser(Tos)-OMe, N-Boc-O-tosyl-L-serine methyl ester |

| CAS Number | 1676-81-9[1] | 56926-94-4[2] |

| Molecular Formula | C₁₂H₁₅NO₅[1] | C₁₆H₂₃NO₇S[2] |

| Molecular Weight | 253.25 g/mol [3] | 373.42 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline powder[2] |

| Melting Point | 41-43 °C | 74–75°C[2] |

| Boiling Point | 170 °C at 0.01 mmHg | Not available |

| Solubility | Soluble in most polar organic solvents | Soluble in DCM, DMF, acetonitrile[2] |

| Purity | >98.0% (typical) | ≥95–98%[2] |

Experimental Protocols

The synthesis of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester involves a two-step process: the protection of L-serine methyl ester with a benzyloxycarbonyl group, followed by the tosylation of the hydroxyl side chain.

Synthesis of N-Benzyloxycarbonyl-L-serine methyl ester

This procedure outlines the synthesis of the precursor compound.

Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL). To this suspension, add an aqueous solution of sodium bicarbonate (1.62 g, 19.3 mmol in 25.7 mL of water).[1]

-

Addition of Protecting Group: To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol) in dioxane.

-

Reaction: Stir the mixture at 25 °C for 5 hours.

-

Work-up: Quench the reaction with a 1 M HCl aqueous solution. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with a 10% NaCl aqueous solution, and dry over anhydrous Na₂SO₄.[1]

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to yield N-benzyloxycarbonyl-L-serine methyl ester as a colorless oil.[1]

Synthesis of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Adapted Protocol)

This protocol is adapted from the tosylation of a similar substrate, N-Cbz-L-homoserine O-methyl ester.

Protocol:

-

Preparation of the Reaction Mixture: Dissolve N-Benzyloxycarbonyl-L-serine methyl ester (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from L-serine methyl ester to the target compound.

Caption: Synthetic pathway for N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester.

Applications in Research and Drug Development

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a valuable building block in the synthesis of modified peptides and complex organic molecules. The tosylated side chain serves as a reactive handle for the introduction of various functionalities through nucleophilic substitution. This allows for the creation of peptidomimetics, enzyme inhibitors, and other biologically active compounds. For instance, the tosyl group can be displaced by azides for use in click chemistry, by thiols to form thioethers, or by various other nucleophiles to generate a diverse library of serine-modified peptides for drug discovery screening. The orthogonal protection strategy enables selective deprotection and further modification at the N-terminus, C-terminus, or the side chain, providing synthetic flexibility.

Safety and Handling

As with all laboratory chemicals, N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. While direct experimental data for this specific compound is scarce, its properties and reactivity can be reliably inferred from its precursor and closely related analogues. The synthetic protocols and data presented in this guide provide a solid foundation for its use in the laboratory.

References

Z-Ser(Tos)-Ome: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Z-Ser(Tos)-Ome, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, stands as a pivotal serine derivative. Its unique structural features make it a versatile building block in organic synthesis, particularly in the preparation of peptides and peptide-like structures containing modified amino acids. This technical guide provides an in-depth overview of the core features of this compound, including its physicochemical properties, key synthetic applications with detailed experimental protocols, and its role as a precursor to valuable chemical entities.

Core Physicochemical Properties

This compound is a white to off-white powder. Its stability and solubility in common organic solvents make it a convenient reagent for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₇S | [1] |

| Molecular Weight | 407.44 g/mol | [1] |

| CAS Number | 1492-52-0 | [1] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Key Synthetic Applications & Experimental Protocols

The primary utility of this compound lies in its role as a precursor for the synthesis of dehydroalanine residues and aziridine-2-carboxylates. The tosyl group serves as an excellent leaving group, facilitating elimination and cyclization reactions.

Synthesis of Z-Dehydroalanine Methyl Ester

This compound is a key starting material for the preparation of Z-dehydroalanine methyl ester, a valuable building block for the synthesis of bioactive peptides and other complex molecules.[4][] The reaction proceeds via a base-mediated elimination of the tosyl group.

References

The Benzyloxycarbonyl (Z) Protecting Group in Z-Ser(Tos)-Ome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of the benzyloxycarbonyl (Z or Cbz) protecting group in the context of the versatile amino acid derivative, N-α-benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-Ome). This guide provides a comprehensive overview of its synthesis, deprotection, and application in peptide synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction to this compound

This compound is a triply protected serine derivative of significant utility in synthetic organic chemistry, particularly in the assembly of complex peptides and peptidomimetics. The strategic placement of three distinct protecting groups—the benzyloxycarbonyl group on the α-amino group, the tosyl group on the side-chain hydroxyl group, and the methyl ester on the C-terminus—allows for selective manipulation and orthogonal deprotection strategies. This multi-level protection is crucial for preventing undesirable side reactions and for the controlled, stepwise elongation of peptide chains.

The benzyloxycarbonyl group, one of the earliest and most widely used amino-protecting groups, is prized for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The tosyl group provides robust protection for the serine hydroxyl group, preventing O-acylation during peptide coupling reactions.[2] The methyl ester protects the carboxylic acid, allowing for the activation of the N-terminus for peptide bond formation.

Synthesis of this compound

The preparation of this compound involves a two-step process starting from the commercially available N-α-benzyloxycarbonyl-L-serine (Z-Ser-OH). The first step is the esterification of the carboxylic acid, followed by the tosylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Methyl Esterification of Z-Ser-OH to Z-Ser-OMe

A solution of N-Cbz-L-serine (1 equivalent) in methanol is treated with trimethylchlorosilane (TMSCl) (2 equivalents) at room temperature.[3] The reaction mixture is stirred for 12-24 hours, after which the solvent is removed under reduced pressure to yield Z-Ser-OMe as a crude product, which can be purified by silica gel column chromatography.

Step 2: Tosylation of Z-Ser-OMe

To a solution of Z-Ser-OMe (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 equivalents), followed by the dropwise addition of tosyl chloride (1.2 equivalents).[4] The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| 1. Esterification | Z-Ser-OH | TMSCl, Methanol | Methanol | 12-24 | Room Temp | >90 |

| 2. Tosylation | Z-Ser-OMe | Tosyl Chloride, Triethylamine | CH₂Cl₂ | 1-2 | 0 to Room Temp | 85-95 |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral characteristics, based on closely related structures.[4]

| Technique | Key Features and Expected Chemical Shifts/Signals |

| ¹H NMR | δ 7.8-7.3 (m, 9H, Ar-H), 5.6 (d, 1H, NH), 5.1 (s, 2H, OCH₂Ph), 4.5 (m, 1H, α-CH), 4.3 (m, 2H, β-CH₂), 3.7 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ 170 (C=O, ester), 156 (C=O, carbamate), 145, 136, 130, 128, 128, 128 (Ar-C), 69 (β-CH₂), 67 (OCH₂Ph), 55 (α-CH), 53 (OCH₃), 22 (Ar-CH₃) |

| IR (cm⁻¹) | ~3330 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1360 & ~1175 (S=O stretch, sulfonate), ~1250 (C-O stretch) |

| Mass Spec. | Expected [M+H]⁺: 408.1 |

Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z group from this compound is a critical step in peptide synthesis, unmasking the N-terminus for subsequent coupling reactions. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenolysis of this compound

To a solution of this compound (1 equivalent) in methanol is added 10% Palladium on carbon (Pd/C) (10 wt% of the substrate). The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. The reaction progress is monitored by TLC. Upon completion (typically 1-4 hours), the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected product, H-Ser(Tos)-OMe.

Quantitative Data for Z-Group Deprotection

| Method | Reagents | Catalyst | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |

| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | Methanol | 1-4 | Room Temp | >95 |

Orthogonal Protection Strategy and Workflow

The three protecting groups in this compound (Z, Tos, and -OMe) exhibit orthogonal stability, allowing for their selective removal without affecting the others. This is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide architectures.

-

Z group: Removed by catalytic hydrogenolysis.

-

Tosyl group: Stable to the conditions of Z-group removal and methyl ester hydrolysis. It is typically removed under strongly reductive conditions (e.g., sodium in liquid ammonia) or with strong acids, though these conditions are harsh and less common in modern peptide synthesis. The tosyl group is often retained in the final peptide if the serine side chain is to remain protected or is part of a non-natural analogue.

-

Methyl ester: Can be hydrolyzed under basic conditions (saponification) using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.[6]

Representative Workflow for Dipeptide Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a dipeptide, for example, Ser(Tos)-Ala, using this compound in a solution-phase approach.

Caption: A representative workflow for the synthesis of a dipeptide using this compound.

Conclusion

The benzyloxycarbonyl protecting group in this compound provides a robust and reliable means of protecting the α-amino functionality of serine during peptide synthesis. Its stability and the orthogonality of the accompanying tosyl and methyl ester protecting groups offer chemists precise control over complex synthetic routes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry, facilitating the efficient and successful synthesis of novel peptide-based therapeutics.

Chemical Structure of this compound

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]

Z-Ser(Tos)-OMe: A Technical Guide to its Role and Historical Context in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-OMe), a key serine derivative in peptide synthesis. The document elucidates its historical context within the broader development of amino acid protecting groups, details its synthesis, and provides protocols for its application in peptide chain elongation. Quantitative data, derived from analogous reactions, is presented to offer insights into expected yields and purity. Furthermore, potential side reactions, such as racemization, are discussed alongside strategies for their mitigation. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the chemical synthesis of peptides.

Historical Context and the Rationale for Serine Side-Chain Protection

The advent of peptide synthesis in the early 20th century, marked by Emil Fischer's pioneering work, quickly established the necessity of temporary protecting groups to control the sequential assembly of amino acids.[1] The introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932 was a landmark achievement, providing a reliable method for the protection of the α-amino group.[1]

However, the synthesis of peptides containing trifunctional amino acids, such as serine, presented additional challenges. The hydroxyl group of serine is nucleophilic and can undergo undesirable side reactions, primarily O-acylation, during the activation of the carboxyl group of the subsequent amino acid. This leads to the formation of branched peptides and a reduction in the yield of the desired linear peptide. To circumvent this, the hydroxyl group of serine must be protected with a group that is stable to the conditions of peptide coupling and α-amino group deprotection, yet can be removed at a later stage, ideally during the final global deprotection of the peptide.

The p-toluenesulfonyl (tosyl, Tos) group emerged as a robust protecting group for amines and alcohols in organic synthesis.[2] Its stability under both acidic and basic conditions, and its lability to strong reducing agents like sodium in liquid ammonia, made it a suitable candidate for side-chain protection in conjunction with the Z-group for N-α-protection in solution-phase peptide synthesis. While a definitive seminal publication detailing the first synthesis and use of this compound could not be identified in the current literature search, its application is a logical extension of the established principles of protecting group chemistry in peptide synthesis. The tosyl group provides steric hindrance and electronic deactivation of the hydroxyl oxygen, effectively preventing O-acylation during peptide coupling.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from L-serine. First, the α-amino group is protected with the benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified to the methyl ester to yield Z-Ser-OMe. Subsequently, the side-chain hydroxyl group is tosylated.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe)

This procedure is based on standard methods for Z-protection and esterification of amino acids.

-

Materials: L-Serine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dioxane, Water, Diethyl ether, Anhydrous magnesium sulfate, Thionyl chloride, Methanol.

-

Procedure:

-

Suspend L-serine (1 equivalent) in a mixture of dioxane and water.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium carbonate (2.5 equivalents) in portions, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1N HCl and extract with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Z-Ser-OH.

-

Dissolve the crude Z-Ser-OH in methanol and cool to 0°C.

-

Slowly add thionyl chloride (1.2 equivalents) and stir at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure and purify the resulting Z-Ser-OMe by column chromatography.

-

Step 2: Tosylation of Z-Ser-OMe

This protocol is adapted from general tosylation procedures for alcohols.

-

Materials: Z-Ser-OMe, p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, Dichloromethane (DCM), 1N HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve Z-Ser-OMe (1 equivalent) in anhydrous pyridine or a mixture of DCM and pyridine at 0°C.

-

Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2-4 hours, then allow it to stand at 4°C overnight.

-

Pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer sequentially with cold 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

-

Diagram of the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Application of this compound in Solution-Phase Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis. The methyl ester protects the C-terminus, allowing for the coupling of another N-protected amino acid to the N-terminus of the serine residue after the deprotection of the Z-group. Alternatively, the Z-protected serine derivative can be saponified to the free acid and then coupled to the N-terminus of another amino acid ester. The following protocol describes the latter approach.

Experimental Protocol: Dipeptide Synthesis using Z-Ser(Tos)-OH

This protocol outlines the coupling of Z-Ser(Tos)-OH (obtained by saponification of the methyl ester) with an amino acid methyl ester.

-

Materials: this compound, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Dioxane/Water, 1N HCl, Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc).

-

Procedure:

-

Saponification of this compound: Dissolve this compound (1 equivalent) in a mixture of dioxane and water. Add a solution of LiOH (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify with 1N HCl and extract the product, Z-Ser(Tos)-OH, with ethyl acetate. Dry and use without further purification.

-

Amino Acid Ester Free Base Preparation: Suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add DIPEA or NMM (1.1 equivalents). Stir for 20-30 minutes at room temperature.

-

Coupling Reaction:

-

In a separate flask, dissolve Z-Ser(Tos)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0°C.

-

Add DCC or EDC (1.1 equivalents) and stir for 15-20 minutes at 0°C.

-

Add the prepared amino acid ester free base solution to the activated Z-Ser(Tos)-OH solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

If using DCC, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the organic solution sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography or recrystallization.

-

-

Diagram of the Peptide Coupling Workflow

Caption: Solution-phase dipeptide synthesis workflow.

Quantitative Data

| Step | Reactants | Product | Coupling Agent/Reagents | Typical Yield (%) | Typical Purity (%) (after purification) | Reference |

| Synthesis of Precursor | ||||||

| Z-Protection & Esterification | L-Serine, Cbz-Cl, SOCl₂/MeOH | Z-Ser-OMe | - | 75-90 | >95 | Analogous Data |

| Tosylation | Z-Ser-OMe, Ts-Cl | This compound | Pyridine | 80-95 | >98 | Analogous Data |

| Peptide Coupling | ||||||

| Dipeptide Formation | Z-Ser(Tos)-OH, H-Gly-OMe | Z-Ser(Tos)-Gly-OMe | DCC/HOBt | 70-85 | >95 | [3] |

| Dipeptide Formation | Z-Ser(Tos)-OH, H-Ala-OMe | Z-Ser(Tos)-Ala-OMe | EDC/HOBt | 65-80 | >95 | [3] |

Disclaimer: The data presented in this table is based on analogous reactions reported in the literature for similar Z-protected amino acids and solution-phase coupling methods.[3] Actual yields and purities may vary depending on the specific reaction conditions, scale, and purification techniques employed.

Potential Side Reactions and Mitigation

The primary side reaction of concern when using serine derivatives in peptide synthesis is racemization . The α-proton of the activated carboxyl group can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers.[4][5]

Strategies to Minimize Racemization:

-

Use of Additives: The addition of nucleophilic reagents such as 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling reaction is crucial.[4] These additives react with the activated carboxyl group to form an active ester, which is less prone to racemization than the initial activated species.

-

Choice of Coupling Reagent: Carbodiimides like DCC and EDC are common, but the choice of coupling reagent can influence the extent of racemization.[6]

-

Base Selection: The choice and stoichiometry of the base used to neutralize the amino acid ester hydrochloride salt can impact racemization. Weaker, sterically hindered bases like N-methylmorpholine (NMM) are often preferred over stronger bases like triethylamine (TEA).[5]

-

Low Temperature: Performing the activation and coupling steps at low temperatures (e.g., 0°C) can significantly reduce the rate of racemization.

Conclusion

This compound is a valuable derivative for the incorporation of serine into peptides via solution-phase synthesis. The tosyl group provides robust protection for the serine side-chain hydroxyl group, effectively preventing O-acylation during peptide bond formation. While its specific discovery is not prominently documented, its use is a logical application of the principles of protecting group chemistry that have underpinned the field of peptide synthesis for decades. By understanding the synthesis of this compound, its application in peptide coupling, and the potential side reactions and their mitigation, researchers can effectively utilize this compound in the construction of complex peptides for a wide range of scientific and therapeutic applications.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

An In-depth Technical Guide to the Potential Research Areas for Z-Ser(Tos)-Ome

Executive Summary

This document outlines a strategic framework for investigating the biological potential of Z-Ser(Tos)-Ome. Based on its chemical structure, identified as (S)-methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate[1], this compound possesses features characteristic of a reactive molecule. The presence of a tosyl group on the serine side chain, a well-known good leaving group, suggests a high potential for this compound to act as a covalent inhibitor by reacting with nucleophilic residues in protein active sites[2]. This guide details potential research avenues, from initial target identification to cellular mechanism-of-action studies, providing detailed experimental protocols and frameworks for data interpretation. The primary hypothesis is that this compound functions as an electrophilic "warhead," targeting enzymes such as serine proteases or kinases, which are critical modulators in various biological pathways[3].

Core Hypothesis: this compound as a Covalent Inhibitor

The molecular architecture of this compound centers on a serine backbone. The hydroxyl group of the serine side chain is modified with a p-toluenesulfonyl (tosyl) group. The tosylate is an excellent leaving group, making the β-carbon of the serine highly susceptible to nucleophilic attack[2]. This inherent reactivity is the cornerstone of the hypothesis that this compound can form a stable, covalent bond with nucleophilic amino acid residues (e.g., Serine, Cysteine, Threonine) within the active site of an enzyme[3][4]. Such covalent inhibitors can offer advantages over non-covalent counterparts, including increased potency, prolonged duration of action, and improved selectivity[3][5]. The research strategy proposed herein is designed to systematically test this hypothesis.

Proposed Research Areas

A multi-pronged approach is recommended to elucidate the biological activity of this compound. This involves a logical progression from broad, unbiased screening to focused mechanistic studies.

The initial and most critical step is to identify the cellular targets of this compound. Given its presumed mechanism, proteome-wide screening methods are ideal.

-

Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique is perfectly suited for identifying targets of covalent inhibitors[6][7][8]. An ABPP approach would involve synthesizing a derivative of this compound that incorporates a reporter tag (e.g., biotin or a clickable alkyne). This probe can be incubated with cell lysates or intact cells to covalently label its targets. The tagged proteins can then be enriched (e.g., using streptavidin beads for biotin) and identified by mass spectrometry[7][8][9]. This method not only identifies targets but also provides information on their functional state, as the probe typically reacts with the active form of the enzyme[6][10]. Serine hydrolases are a particularly attractive enzyme family to investigate with this method[7][9].

-

Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment[11][12][13]. The principle is that ligand binding stabilizes a protein against thermal denaturation[11][12]. By treating cells with this compound and then heating them across a temperature gradient, stabilized proteins can be detected as remaining soluble at higher temperatures. This change, or "thermal shift," can be quantified by Western blot or mass spectrometry to confirm target engagement[14][15].

Once putative targets are identified, their interaction with this compound must be validated and characterized biochemically using purified proteins.

-

Enzyme Inhibition Assays: Standard enzyme kinetics assays should be performed to determine the potency and mechanism of inhibition.[16][17][18] For example, if a serine protease is identified as a target, a fluorogenic substrate can be used to measure its activity in the presence of varying concentrations of this compound. This will allow for the determination of kinetic parameters such as IC50, Ki, and the inactivation rate constant (kinact) for irreversible inhibitors.[16][19][20]

-

Mechanism of Inactivation Studies: To confirm covalent modification, techniques like mass spectrometry can be used. By analyzing the inhibitor-bound protein, it is possible to identify the exact amino acid residue that has been modified, confirming the covalent nature of the interaction and the site of action.

Understanding the effect of this compound on cellular function is crucial to linking target engagement to a physiological outcome.

-

Cell Viability and Proliferation Assays: The compound should be screened against a panel of cell lines (e.g., cancer cell lines, primary immune cells) to assess its impact on cell viability, proliferation, and apoptosis. Standard assays like MTT, resazurin, or CellTiter-Glo can provide quantitative data on its cytotoxic or cytostatic effects.

-

Phenotypic Screening: Depending on the identity of the target(s), more specific phenotypic assays can be employed. For example, if a key protease in the blood coagulation cascade is inhibited, a coagulation time assay would be relevant. If a kinase involved in inflammation is the target, assays measuring cytokine production could be performed.

Quantitative Data Presentation

All quantitative data should be summarized in clear, tabular formats to facilitate comparison and analysis. Below are hypothetical examples.

Table 1: Hypothetical Inhibition Profile of this compound against a Panel of Serine Proteases

| Enzyme Target | IC50 (µM) | k_inact / K_I (M⁻¹s⁻¹) | Assay Type |

|---|---|---|---|

| Thrombin | 2.5 ± 0.3 | 15,000 | Fluorogenic Substrate |

| Trypsin | 15.8 ± 1.2 | 2,100 | Fluorogenic Substrate |

| Chymotrypsin | > 100 | Not Determined | Fluorogenic Substrate |

| Cathepsin G | 5.1 ± 0.6 | 9,500 | Fluorogenic Substrate |

| Factor Xa | 8.9 ± 0.9 | 6,200 | Fluorogenic Substrate |

Table 2: Hypothetical Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Histotype | GI50 (µM) (72h) | Assay Type |

|---|---|---|---|

| HeLa | Cervical Cancer | 7.8 ± 0.5 | Resazurin Viability |

| A549 | Lung Cancer | 12.3 ± 1.1 | Resazurin Viability |

| MCF-7 | Breast Cancer | 9.5 ± 0.8 | Resazurin Viability |

| Jurkat | T-cell Leukemia | 4.2 ± 0.4 | Resazurin Viability |

Detailed Experimental Protocols

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

-

Enzyme Stock: Prepare a 100X stock solution of the purified serine protease (e.g., Thrombin) in assay buffer.

-

Substrate Stock: Prepare a 100X stock of a suitable fluorogenic substrate (e.g., Boc-VPR-AMC) in DMSO.

-

Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series in DMSO.

-

-

Assay Procedure:

-

In a 96-well black, flat-bottom plate, add 2 µL of the this compound serial dilutions or DMSO (vehicle control).

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of the 10X working enzyme solution to initiate the pre-incubation. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

To initiate the reaction, add 10 µL of the 10X working substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve for each inhibitor concentration.

-

Normalize the velocities to the vehicle control (as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Cell Treatment:

-

Culture cells (e.g., Jurkat) to ~80% confluency.

-

Harvest and resuspend cells in PBS at a density of 10^7 cells/mL.

-

Treat cells with this compound (e.g., at 10 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C.

-

-

Heat Treatment:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[11]

-

Transfer the supernatant (soluble protein fraction) to new tubes.

-

Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

-

-

Western Blot Analysis:

-

Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the putative target protein and a loading control (e.g., GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature.

-

Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to generate CETSA melt curves. A rightward shift in the curve for the treated sample indicates target stabilization.

-

Mandatory Visualizations (Graphviz)

Caption: Overall research workflow for this compound.

Caption: Inhibition of a protease cascade by this compound.

Caption: Experimental workflow for ABPP-based target ID.

References

- 1. pschemicals.com [pschemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Covalent serine binders library [chemdiv.com]

- 4. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. longdom.org [longdom.org]

- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]

Z-Ser(Tos)-Ome molecular weight and formula

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on Z-Ser(Tos)-OMe, a key serine derivative.

Core Molecular Data

This compound, also known as N-alpha-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a commonly used intermediate in peptide synthesis and related research. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C19H21NO7S[1][2][3][4] |

| Molecular Weight | 407.44 g/mol [3] |

| Synonyms | Z-L-Ser(Tos)-OMe, Cbthis compound[1] |

| CAS Number | 1492-52-0[1][2][4] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application (e.g., as a precursor in the synthesis of a larger peptide). A general protocol for its use would typically involve its reaction with another amino acid or peptide fragment, often under conditions that facilitate peptide bond formation. Due to the proprietary and varied nature of specific synthesis pathways, a universally applicable, detailed experimental protocol is not provided. Researchers should refer to specific literature relevant to their synthetic target.

Molecular Information Visualization

The following diagram illustrates the fundamental molecular properties of this compound.

Figure 1: Core molecular data for this compound.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Z-Ser(Tos)-Ome

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Z-Ser(Tos)-Ome, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a valuable building block for the incorporation of a protected serine residue into a peptide sequence. The N-terminal benzyloxycarbonyl (Z) group offers robust protection and is readily removed by catalytic hydrogenation, providing an orthogonal strategy to the side-chain tosyl (Tos) group. The tosyl group, a well-established protecting group for the hydroxyl function of serine, is stable to the conditions of Z-group removal and most standard peptide coupling reactions. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without compromising the integrity of the serine side chain.

This document provides detailed application notes and experimental protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Orthogonal Protection Strategy of this compound

| Protecting Group | Moiety Protected | Deprotection Conditions | Stability | Orthogonality |

| Z (Benzyloxycarbonyl) | α-Amino group | Catalytic Hydrogenation (H₂/Pd-C), mild acidolysis (e.g., HBr/AcOH) | Stable to basic conditions used for Fmoc removal. | Orthogonal to the Tosyl group. Can be removed without affecting the serine side-chain protection. |

| Tos (Tosyl) | Serine side-chain hydroxyl group | Strong reducing conditions (e.g., Na/liquid NH₃), Sodium Naphthalenide, Electrolytic reduction | Stable to acidic and basic conditions used in standard peptide synthesis, and catalytic hydrogenation. | Orthogonal to the Z-group and acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. |

| Ome (Methyl Ester) | C-terminal carboxyl group | Saponification (e.g., NaOH) | Labile to basic conditions. | Not orthogonal to base-labile protecting groups if saponification is performed on the protected peptide. |

Table 2: Typical Coupling Efficiencies for Z-Protected Amino Acids

The following table summarizes typical coupling efficiencies for Z-protected amino acids using various standard coupling reagents. It is important to note that specific yields can vary depending on the peptide sequence, the resin or C-terminal amino acid ester, and the specific reaction conditions.

| Coupling Reagent/Method | Additive | Typical Yield (%) | Notes |

| DCC/HOBt | 1-Hydroxybenzotriazole | 85-95 | A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase. |

| HBTU/DIPEA | - | 90-99 | Fast and efficient coupling. Low racemization. |

| HATU/DIPEA | - | 95-99 | Highly efficient, especially for sterically hindered amino acids. |

| EDC/HOBt | 1-Hydroxybenzotriazole | 85-95 | Water-soluble carbodiimide, simplifying workup in solution-phase synthesis. |

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide, Z-Ser(Tos)-Ala-OMe, as a representative example.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Alanine Methyl Ester Free Base:

-

Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM to the cooled solution.

-

Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the freshly prepared H-Ala-OMe solution from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Ser(Tos)-Ala-OMe.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence on a rink amide resin using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Z-Ser(Tos)-OH (Note: for SPPS, the free carboxylic acid is required. This compound would need to be saponified first, or ideally, Z-Ser(Tos)-OH should be used directly.)

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive blue color indicates successful deprotection).

-

Coupling of Z-Ser(Tos)-OH:

-

Pre-activation: In a separate vial, dissolve Z-Ser(Tos)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the pre-activated solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

-

Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection (step 2) and coupling cycles (steps 4-6) for the subsequent Fmoc-protected amino acids.

Protocol 3: Deprotection of the Tosyl Group from Serine

The tosyl group is highly stable and requires strong reductive conditions for its removal.

Method A: Sodium in Liquid Ammonia (Classic Method)

Caution: This procedure involves hazardous materials and should be performed by experienced personnel in a well-ventilated fume hood.

-

Dissolve the tosyl-protected peptide in liquid ammonia at -78°C (dry ice/acetone bath).

-

Add small pieces of sodium metal with vigorous stirring until a persistent blue color is observed.

-

Quench the reaction by the addition of ammonium chloride.

-

Evaporate the ammonia and work up the residue accordingly.

Method B: Sodium Naphthalenide (Milder Alternative)

This method offers a milder alternative to the Birch reduction.[1]

-

Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color develops.

-

Cool the solution of the tosyl-protected peptide in THF to -78°C.

-

Add the sodium naphthalenide solution dropwise until a persistent green color is observed.

-

Quench the reaction with a proton source, such as ammonium chloride.

-

Perform an aqueous workup to isolate the deprotected peptide.

Mandatory Visualization

Caption: General workflows for solution-phase and solid-phase peptide synthesis using a Z-Ser(Tos) building block.

Caption: Orthogonal deprotection strategy for a peptide containing this compound.

References

Application Notes and Protocols for the Use of Z-Ser(Tos)-OMe in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals